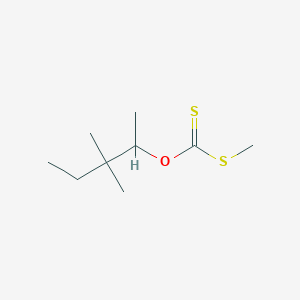
Dimethylbis(t-butylcyclopentadienyl)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula [(C₄H₉)C₅H₄]₂Ti(CH₃)₂. It is known for its unique structure, where titanium is coordinated with two t-butylcyclopentadienyl ligands and two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of t-butylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures. The compound is produced in high purity, often exceeding 98%, to ensure its effectiveness in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and other ligands can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted organometallic complexes, and reduced titanium species .
Aplicaciones Científicas De Investigación
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Dimethylbis(t-butylcyclopentadienyl)titanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with organic substrates and the activation of small molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylaminotitanium Trichloride
- Bis(cyclopentadienyl) Titanium Difluoride
- Methyltitanium Triisopropoxide
- Titanium(IV) Butoxide
Uniqueness
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other titanium compounds. Its t-butylcyclopentadienyl ligands offer steric protection, enhancing its stability and making it suitable for various applications .
Propiedades
Fórmula molecular |
C20H32Ti |
|---|---|
Peso molecular |
320.3 g/mol |
InChI |
InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
Clave InChI |
AHKRHRZBKKHTFG-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)


![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)






![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)

